1-(1-Methylpyrrol-2-yl)ethanamine
Description
1-(1-Methylpyrrol-2-yl)ethanamine is a secondary amine characterized by a pyrrole ring substituted with a methyl group at the 1-position and an ethylamine side chain at the 2-position. Its molecular formula is C₇H₁₂N₂, with a molecular weight of 124.18 g/mol . The compound is also known by multiple synonyms, including 2-(2-Aminoethyl)-1-methylpyrrole and 1-Methyl-1H-pyrrole-2-ethanamine. Structurally, the pyrrole ring confers aromaticity, while the ethylamine moiety introduces basicity and reactivity, making it valuable in medicinal chemistry.
Properties
CAS No. |
83732-75-6; 927988-02-1 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.187 |
IUPAC Name |
1-(1-methylpyrrol-2-yl)ethanamine |
InChI |
InChI=1S/C7H12N2/c1-6(8)7-4-3-5-9(7)2/h3-6H,8H2,1-2H3 |
InChI Key |
GXGXFSZNJFMNBT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CN1C)N |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations
The following table summarizes key structural differences and similarities between 1-(1-Methylpyrrol-2-yl)ethanamine and related compounds:
Key Observations :
- Positional Isomerism : The attachment of the ethylamine group to the pyrrole nitrogen (as in 2-(1H-Pyrrol-1-yl)-1-ethanamine ) versus the pyrrole-2 carbon (as in the target compound) significantly alters electronic properties and biological interactions.
- Ring Modifications : Substituting pyrrole with pyrrolidine (e.g., in N-Methyl-2-(pyrrolidin-1-yl)ethanamine ) reduces aromaticity, increasing conformational flexibility and basicity.
Electronic and Steric Effects
Key Differences :
Key Insights :
- Receptor Targeting : The target compound’s ethylamine chain and methyl group optimize interactions with neuropeptide receptors, unlike bulkier derivatives (e.g., ) that may prioritize blood-brain barrier penetration.
- Metal Complexation : Ligands like HL1 demonstrate how structural modifications (e.g., pyridyl groups) enable metal coordination, expanding utility beyond medicinal chemistry.
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